molecular formula C5H4BrClS B1279276 2-Bromo-5-(chloromethyl)thiophene CAS No. 7311-46-8

2-Bromo-5-(chloromethyl)thiophene

Cat. No.: B1279276
CAS No.: 7311-46-8
M. Wt: 211.51 g/mol
InChI Key: RGAWORKAZJRWOL-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)thiophene is an organic compound with the molecular formula C5H4BrClS. It is a halogenated thiophene derivative, characterized by the presence of both bromine and chlorine atoms attached to the thiophene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(chloromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 5-(chloromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: Azido-thiophene, cyano-thiophene.

    Oxidation: Thiophene sulfoxide, thiophene sulfone.

    Reduction: Thiol-thiophene.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)thiophene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

  • 2-Chloro-5-(chloromethyl)thiophene
  • 2-Bromo-5-(methyl)thiophene
  • 2-Iodo-5-(chloromethyl)thiophene

Comparison: 2-Bromo-5-(chloromethyl)thiophene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to its analogs. For instance, the bromine atom makes it more reactive in nucleophilic substitution reactions compared to 2-Chloro-5-(chloromethyl)thiophene. The presence of both halogens also allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWORKAZJRWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436659
Record name 2-bromo-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-46-8
Record name 2-bromo-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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